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Compound of Interest

Compound Name:
(s)-1-Boc-3-

(aminomethyl)piperidine

Cat. No.: B122308 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)

and mass spectrometry (MS) spectral data for (S)-1-Boc-3-(aminomethyl)piperidine. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical synthesis who utilize this versatile building block.

(S)-1-Boc-3-(aminomethyl)piperidine, with a molecular formula of C₁₁H₂₂N₂O₂ and a

molecular weight of 214.30 g/mol , is a chiral piperidine derivative. The presence of the tert-

butoxycarbonyl (Boc) protecting group and a primary aminomethyl substituent makes it a

valuable intermediate in the synthesis of various pharmaceutical compounds. Accurate

interpretation of its spectral data is crucial for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for

(S)-1-Boc-3-(aminomethyl)piperidine, based on typical chemical shifts for N-Boc protected

piperidines and related structures.

¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for (S)-1-Boc-3-(aminomethyl)piperidine
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

Boc (-C(CH₃)₃) ~1.45 s 9H

Piperidine Ring

Protons
1.10 - 1.90 m 7H

Piperidine Ring

Protons (-CH₂-

N(Boc)-)

2.70 - 4.10 m 2H

Aminomethyl Protons

(-CH₂-NH₂)
2.50 - 2.80 m 2H

Amine Proton (-NH₂) 1.20 - 2.00 br s 2H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in a suitable deuterated

solvent such as CDCl₃ or D₂O. The exact chemical shifts and multiplicities can vary depending

on the solvent and spectrometer frequency.

¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-1-Boc-3-(aminomethyl)piperidine
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Carbon Atom Chemical Shift (ppm)

Boc (-C(CH₃)₃) ~80.0

Boc (-C(CH₃)₃) ~28.5

Boc (-C=O) ~155.0

Piperidine C2 40.0 - 50.0

Piperidine C3 35.0 - 45.0

Piperidine C4 20.0 - 30.0

Piperidine C5 25.0 - 35.0

Piperidine C6 40.0 - 50.0

Aminomethyl (-CH₂-NH₂) 45.0 - 55.0

Note: The assignments are based on general knowledge of N-Boc-piperidine derivatives.

Definitive assignment would require 2D NMR experiments.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrum Data
For a related compound, tert-butyl 3-aminopiperidine-1-carboxylate, key fragment ions are

observed at m/z 57, 99, and 127. These are indicative of the fragmentation of the Boc group

and the piperidine ring. A similar fragmentation pattern is expected for (S)-1-Boc-3-
(aminomethyl)piperidine.

Table 3: Expected Mass Spectrum Data for (S)-1-Boc-3-(aminomethyl)piperidine
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m/z Interpretation

215.17 [M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂⁺)

159.14
[M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc

group)

143.13 [M - Boc + 2H]⁺ (Loss of the Boc group)

115.12 [M - C₅H₉NO₂ + H]⁺ (Further fragmentation)

99.10 Fragment of the piperidine ring

57.07 [C₄H₉]⁺ (tert-butyl cation)

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., ESI,

CI, EI).

Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and MS data for

compounds such as (S)-1-Boc-3-(aminomethyl)piperidine.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio

(typically 16-64 scans).

Use a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:
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Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Use a relaxation delay of 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Reference the spectra to the residual solvent peak

or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI).

Analysis:

Infuse the sample solution directly into the ion source or inject it via a liquid

chromatography (LC) system.

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

Set the mass range to scan from m/z 50 to 500.

For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-

induced dissociation (CID).

Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the

spectral data of (S)-1-Boc-3-(aminomethyl)piperidine.
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Caption: Workflow for Spectral Data Acquisition and Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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